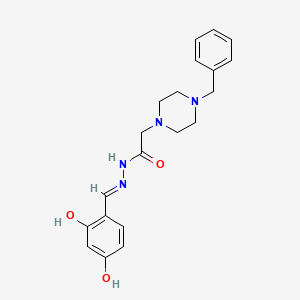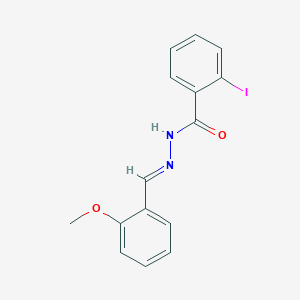
9H-Fluorene, 9-((4-methoxyphenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9-((4-methoxyphenyl)methylene)-: is an organic compound with the molecular formula C21H16O and a molecular weight of 284.35 g/mol It is a derivative of fluorene, substituted with a methoxyphenyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- typically involves the reaction of fluorene with 4-methoxybenzaldehyde in the presence of a base. One common method is the Wittig reaction , where a phosphonium ylide reacts with the aldehyde to form the desired product . The reaction conditions often include:
Solvent: Ether or THF
Temperature: Room temperature to reflux
Catalyst: n-Butyllithium or other strong bases
Industrial Production Methods:
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
9H-Fluorene, 9-((4-methoxyphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form the corresponding alcohols.
Substitution: Undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
In chemistry, 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
While specific biological and medicinal applications are not well-documented, compounds with similar structures have been studied for their potential use as pharmaceuticals and bioactive agents. The methoxyphenyl group can enhance the compound’s ability to interact with biological targets.
Industry:
In industry, this compound may be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action for 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 9H-Fluorene, 9-methylene-
- Spiro[fluorene-9,9’-xanthene]-2,7-diamine
Comparison:
Compared to these similar compounds, 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is unique due to its specific substitution pattern, which can influence its reactivity and applications. For example, the presence of the methoxy group can enhance its solubility and reactivity in certain chemical reactions .
Properties
CAS No. |
2871-87-6 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
9-[(4-methoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C21H16O/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14H,1H3 |
InChI Key |
NKNOIHZBUJIRRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate](/img/structure/B11970310.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970318.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11970342.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11970348.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11970350.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970367.png)
![17-Acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11970369.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11970374.png)
![4-{4-[4-(Hexadecanoyloxy)phenyl]hex-3-en-3-yl}phenyl hexadecanoate](/img/structure/B11970393.png)
![5-(2-bromophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11970395.png)
![6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11970400.png)
